1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced a thiopropargylated 1,2,4-triazole .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the click 1,3-dipolar cycloaddition reaction of mono- and bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides afforded regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives containing a fluorinated 1,2,4-triazole moiety .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Biochemical Pathways
Related compounds have been found to influence pathways involving transient receptor potential vanilloid 1 (trpv1) channels and acid-sensing ion channels (asics), which play important roles in modulating nociceptive signaling .
Pharmacokinetics
A related compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, has been found to exhibit non-linear oral pharmacokinetics in humans
Result of Action
Related compounds have been found to exhibit antinociceptive and anti-inflammatory effects . These effects were observed to be mediated through the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4F-ATA in lab experiments is its potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using 4F-ATA in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 4F-ATA. One of the potential areas of research is the development of new drugs based on its potent inhibitory activity against various enzymes. Moreover, further studies are needed to elucidate the exact mechanism of action of 4F-ATA and its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. Additionally, studies are needed to evaluate its toxicity and safety profile to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4F-ATA involves the reaction of 4-fluoroaniline with hydrazine hydrate and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization using ethanol. The purity of the product can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
4F-ATA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities. Studies have also shown that 4F-ATA exhibits potent inhibitory activity against various enzymes, including tyrosinase, cholinesterase, and urease. Moreover, 4F-ATA has been reported to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazole compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . For instance, some triazole derivatives have been shown to inhibit tumor cells by interacting with CDC25B, a cell division cycle protein .
Cellular Effects
Other triazole derivatives have been shown to have antinociceptive and anti-inflammatory effects, suggesting that this compound may also influence cell function .
Molecular Mechanism
Other triazole compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 4′-F-PCP, has been shown to increase locomotor and rearing activities in a time-dependent manner .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects in animal models .
Metabolic Pathways
Other triazole compounds have been shown to undergo various metabolic transformations, including hydroxylation and N-dealkylation .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been shown to localize in specific subcellular compartments .
properties
IUPAC Name |
1-(4-fluorophenyl)-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSBWUNHGJCOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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